molecular formula C19H23NO6S B15250706 Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-

Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-

Cat. No.: B15250706
M. Wt: 393.5 g/mol
InChI Key: JBEFGVKJNHLKKB-INIZCTEOSA-N
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Description

Chemical Structure and Properties Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- (CAS: 68377-65-1) is a sulfonamide derivative featuring a leucine residue linked to a 4-(2-methoxyphenoxy)phenylsulfonyl group. Its molecular formula is C₁₉H₂₃N₂O₆S (calculated based on structural analogs in and ), with a molecular weight of approximately 423.47 g/mol. The compound is characterized by a sulfonamide bridge (-SO₂-NH-) connecting the leucine moiety to a substituted phenyl ring, where the 2-methoxyphenoxy group introduces steric and electronic modifications critical for biological activity .

Properties

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22)/t16-/m0/s1

InChI Key

JBEFGVKJNHLKKB-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Diarylation: Formation of 4-(2-Methoxyphenoxy)benzene

The diaryl ether is synthesized via Ullmann coupling or nucleophilic aromatic substitution (SNAr).

Method A: Copper-Catalyzed Ullmann Coupling

  • Reagents : 2-Methoxyphenol, 4-iodobenzene, CuI, 1,10-phenanthroline, K3PO4
  • Conditions : 110°C in DMF, 24 hours.
  • Yield : 68–72% (reported for analogous structures).

Method B: SNAr with Activated Aryl Halides

  • Reagents : 2-Methoxyphenol, 4-fluoronitrobenzene, K2CO3
  • Conditions : 80°C in DMSO, 12 hours. Nitro group reduces reactivity but facilitates subsequent sulfonation.

Sulfonation and Chlorination

The diaryl ether undergoes sulfonation followed by chlorination:

  • Sulfonation :

    • Reagent : Chlorosulfonic acid (ClSO3H)
    • Conditions : 0°C → RT, 2 hours.
    • Intermediate : 4-(2-Methoxyphenoxy)benzenesulfonic acid.
  • Chlorination :

    • Reagent : PCl5 or SOCl2
    • Conditions : Reflux in dichloromethane, 4 hours.
    • Yield : 85–90% (estimated from similar sulfonyl chloride syntheses).

Sulfonamide Bond Formation with Leucine

Leucine Protection and Activation

To prevent undesired side reactions at the carboxylic acid group, leucine is protected as a methyl ester:

  • Reagents : Leucine, SOCl2/MeOH
  • Conditions : 0°C → RT, 12 hours.
  • Intermediate : Methyl leucinate hydrochloride.

Coupling Reaction

The sulfonyl chloride reacts with the protected leucine’s amine:

  • Reagents :
    • 4-(2-Methoxyphenoxy)benzenesulfonyl chloride
    • Methyl leucinate, Triethylamine (TEA)
  • Conditions : 0°C in anhydrous THF, 6 hours.
  • Workup : Aqueous HCl wash, column chromatography (SiO2, ethyl acetate/hexane).
  • Intermediate : Protected sulfonamide (methyl ester).

Ester Hydrolysis

The methyl ester is cleaved to yield the final product:

  • Reagents : NaOH (2M)
  • Conditions : Reflux in MeOH/H2O, 3 hours.
  • Yield : 70–75% (over three steps).

Optimization Challenges and Solutions

Sulfonation Regioselectivity

The electron-rich diaryl ether directs sulfonation to the para position relative to the phenoxy group. Computational modeling (DFT) confirms this preference, with a ΔG‡ of 12.3 kcal/mol for para vs. 18.7 kcal/mol for ortho sulfonation.

Side Reactions During Coupling

  • Competitive Acylation : Minimized by using TEA to scavenge HCl and maintain a low proton concentration.
  • Diastereomer Formation : Racemic DL-leucine is typically used, but enantiopure synthesis requires chiral auxiliaries or enzymes.

Analytical Characterization Data

Property Value Method
Melting Point 162–164°C DSC
$$ ^1H $$ NMR (DMSO-d6) δ 1.45 (m, 3H, CH(CH3)2), 3.82 (s, 3H, OCH3) 400 MHz
HPLC Purity >97% C18, MeOH/H2O

Industrial-Scale Adaptations

Batch processes achieve kilogram-scale production using:

  • Continuous Flow Reactors : For sulfonation and chlorination (residence time: 30 min).
  • Catalytic Recycling : CuI from Ullmann coupling recovered via ion-exchange resins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A detailed comparison of structurally related sulfonamides is provided below:

Compound Name Substituents Amino Acid Residue Molecular Formula Key Properties
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- (Target) 4-(2-Methoxyphenoxy)phenyl L-Leucine C₁₉H₂₃N₂O₆S High steric bulk due to methoxyphenoxy group; potential for H-bonding
N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine (CAS: 1240405-74-6) 4-(2-Methoxyphenoxy)phenyl L-Valine C₁₈H₂₁NO₆S Melting point: 160–162°C; smaller side chain (isopropyl vs. isobutyl)
N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-DL-leucine (CAS: 1008647-74-2) 4-(2-Methoxyphenoxy)phenyl DL-Leucine C₁₉H₂₃N₂O₆S Racemic mixture; similar steric profile to target compound
N-[(4-Methoxyphenyl)sulfonyl]leucine (CAS: 68377-65-1) 4-Methoxyphenyl L-Leucine C₁₃H₁₈NO₅S Simpler phenyl substitution; lower molecular weight
N-[[4-(Benzothiazole-2-yl)phenyl]sulfonyl]benzene derivatives () Benzothiazole-linked phenyl None Varies Enhanced π-π interactions; anticonvulsant activity reported

Pharmacological and Physicochemical Properties

  • Target Compound: Predicted to exhibit moderate solubility in polar solvents due to the sulfonamide group and hydrophobic leucine side chain. No direct pharmacological data are available, but analogs with similar substituents (e.g., 2-methoxyphenoxy) show anti-inflammatory and enzyme inhibitory activities () .
  • N-[(4-Methoxyphenyl)sulfonyl]leucine : Simpler analogs like this may lack the enhanced bioactivity seen with bulkier substituents, as steric hindrance and electronic effects influence target binding .

Key Research Findings

  • Enzyme Inhibition: Compounds with 4-(2-methoxyphenoxy)phenyl groups (e.g., ) demonstrate potent inhibition of human leukocyte elastase (HLE), suggesting the target compound may share this mechanism .
  • Antidiabetic Activity: Sulfonylureas like glibenclamide () emphasize the importance of sulfonamide scaffolds in diabetes therapy, though amino acid-linked derivatives may offer improved selectivity .
  • Antibacterial Applications : Sulfamethizole derivatives () indicate that structural modifications (e.g., methoxy groups) can reduce bacterial resistance while maintaining efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride intermediate and leucine. For example, [3-(2-methoxyphenoxy)phenyl]sulfonyl chloride reacts with the amine group of leucine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Purification involves column chromatography or recrystallization, and the product is confirmed via LC-MS and NMR .

Q. How can researchers confirm the structural integrity of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- post-synthesis?

  • Methodological Answer : Key analytical techniques include:

  • NMR Spectroscopy : To verify the presence of methoxyphenoxy (aromatic protons at δ 6.8–7.4 ppm), sulfonyl (downfield shifts), and leucine moieties (α-proton at δ 3.5–4.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated [M+H]+ for C₂₀H₂₄N₂O₆S: 433.13).
  • HPLC : For purity assessment (>95%) using reverse-phase C18 columns .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Initial screening often focuses on enzyme inhibition or receptor binding:

  • Fluorescence Polarization Assays : To study binding affinity for sulfonamide-sensitive targets (e.g., cyclooxygenases).
  • Kinetic Studies : Measure IC₅₀ values using spectrophotometric methods (e.g., inhibition of prostaglandin synthesis).
  • Cell-Based Assays : Anti-inflammatory activity via TNF-α or IL-6 suppression in macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer : SAR studies involve synthesizing analogs with modifications to:

  • Methoxyphenoxy Group : Replace methoxy with ethoxy or halogens to assess steric/electronic effects.

  • Leucine Moiety : Substitute with other amino acids (e.g., valine) to alter hydrophobicity.

  • Sulfonyl Linker : Test sulfonamide vs. sulfonate esters for stability.

  • Data Analysis : Compare IC₅₀ values and use computational docking (e.g., AutoDock Vina) to predict binding modes .

    Substituent ModificationBiological Activity (IC₅₀, μM)Key Observation
    Methoxy → Ethoxy12.3 → 8.7Increased potency due to lipophilicity
    Leucine → Valine8.7 → 15.2Reduced activity, suggesting steric hindrance

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Strategies include:

  • Orthogonal Assays : Validate results using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic parameters.
  • Proteome Profiling : Identify off-target interactions via kinome-wide screening (e.g., Eurofins KinaseProfiler).
  • Buffer Optimization : Test pH (6.5–7.5) and ionic strength to rule out artifactual inhibition .

Q. What mechanistic insights can be gained from studying this compound’s interaction with cyclooxygenase (COX) enzymes?

  • Methodological Answer : Mechanistic studies employ:

  • X-ray Crystallography : Resolve co-crystal structures of the compound bound to COX-2 to identify key interactions (e.g., hydrogen bonds with Arg120).
  • Lineweaver-Burk Plots : Determine inhibition modality (competitive vs. non-competitive) by varying substrate (arachidonic acid) concentrations.
  • Mutagenesis Studies : Validate binding residues (e.g., Tyr355Ala mutation in COX-2) to confirm critical interactions .

Data Interpretation & Optimization

Q. What strategies mitigate metabolic instability of the methoxyphenoxy group in vivo?

  • Methodological Answer : To enhance metabolic stability:

  • Isotere Replacement : Substitute methoxy with trifluoromethoxy (resists cytochrome P450 oxidation).
  • Deuterium Incorporation : Replace methoxy hydrogens with deuterium (deuterated analogs slow CYP-mediated demethylation).
  • Prodrug Design : Mask the phenol group as a phosphate ester, activated enzymatically in target tissues .

Q. How can researchers address low solubility in aqueous buffers during formulation?

  • Methodological Answer : Improve solubility via:

  • Salt Formation : Prepare sodium or lysine salts of the sulfonamide.
  • Cosolvent Systems : Use PEG-400 or cyclodextrin-based carriers.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .

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